An In-depth Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): A Branched Linker for Advanced Bioconjugation
An In-depth Technical Guide to N-(t-butyl ester-PEG3)-N-bis(PEG3-amine): A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), a versatile, branched polyethylene (B3416737) glycol (PEG) linker. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, bioconjugation, and materials science, offering detailed information on its characteristics and methodologies for its use.
Introduction
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a heterobifunctional, branched PEG derivative designed for advanced bioconjugation applications.[1] Its unique architecture, featuring two primary amine groups and a protected carboxylic acid, allows for the covalent attachment of multiple molecules of interest. The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates, making it an attractive tool in the development of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3][] The primary amine functionalities are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids in the presence of coupling agents.[2][5] The t-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to reveal a free carboxyl group for further functionalization.[1][5]
Chemical Structure and Properties
The chemical structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a central nitrogen atom to which a t-butyl ester-terminated PEG3 arm and two amine-terminated PEG3 arms are attached. This branched structure provides a scaffold for the attachment of multiple molecules.
Chemical Structure:
Physicochemical Properties
The quantitative data for N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) are summarized in the table below. It is important to note that slight variations in molecular formula and weight may be reported by different commercial suppliers.
| Property | Value (Source 1) | Value (Source 2) |
| Molecular Formula | C29H61N3O11 | C30H61N3O12 |
| Molecular Weight | 627.8 g/mol [2][][5] | 655.8 g/mol [1] |
| CAS Number | 2183440-29-9[2][5] | Not specified |
| Purity | ≥98%[2][] | ≥97%[1] |
| Appearance | White to off-white solid or viscous oil | Not specified |
| Solubility | Soluble in Water, DMSO, DCM, DMF[1][2] | Not specified |
| Storage | -20°C[1][2] | Not specified |
Applications in Research and Drug Development
The unique trifunctional and branched nature of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) makes it a valuable tool in a variety of research and drug development applications:
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Antibody-Drug Conjugates (ADCs): The two amine groups can be conjugated to a payload (e.g., a cytotoxic drug), while the deprotected carboxylic acid can be attached to an antibody. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two.
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PROTACs: This linker can be used to synthesize PROTACs by attaching a ligand for an E3 ubiquitin ligase to one end and a ligand for the target protein to the other.
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Drug Delivery: The hydrophilic PEG chains can improve the solubility and circulation half-life of conjugated drugs.[]
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Biomaterial and Surface Modification: The reactive functional groups can be used to immobilize biomolecules onto surfaces for applications in diagnostics and tissue engineering.
Experimental Protocols
The following are representative protocols for the use of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in common bioconjugation reactions. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: Amine Coupling with an NHS Ester
This protocol describes the reaction of the primary amine groups of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
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N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
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NHS ester-activated molecule (e.g., a fluorescent dye or drug)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
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Quenching solution: 1 M Tris-HCl, pH 8.0
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.
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Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the reaction buffer.
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Add the NHS ester solution to the solution of the linker. A molar ratio of 2:1 (NHS ester:linker) is a common starting point for labeling both amine groups.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15-30 minutes.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents and byproducts.
Protocol 2: Amine Coupling with a Carboxylic Acid using EDC/NHS
This protocol outlines the conjugation of the amine groups to a molecule containing a carboxylic acid using the carbodiimide (B86325) crosslinker EDC in the presence of NHS.
Materials:
-
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
-
Molecule with a carboxylic acid group
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, pH 4.7-6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the molecule with the carboxylic acid group in the Activation Buffer.
-
Add EDC and NHS to the solution. A 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid is typically used.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
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Dissolve N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) in the Coupling Buffer.
-
Add the activated carboxylic acid solution to the linker solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate as described in Protocol 1.
Protocol 3: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl ester protecting group to reveal a free carboxylic acid.
Materials:
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t-butyl ester-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the t-butyl ester-protected conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Remove the TFA and DCM under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the final product under vacuum.
Logical Workflow and Signaling Pathway Diagrams
As N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a synthetic linker, it is not directly involved in biological signaling pathways. Instead, it serves as a component to construct molecules that can modulate such pathways. The following diagrams illustrate the logical workflow of its application.
Caption: Synthetic workflow for creating a bioactive conjugate.
Caption: Mechanism of action for a targeted drug delivery system.
Conclusion
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined, branched structure, coupled with the hydrophilic nature of the PEG spacers, offers significant advantages in the development of novel therapeutics and diagnostic agents. The straightforward and well-established chemistries for the modification of its amine and protected carboxyl groups provide a robust platform for the creation of precisely engineered biomolecules. This guide provides the foundational knowledge and representative protocols to enable researchers to effectively utilize this valuable linker in their research and development endeavors.
